molecular formula C19H20N6O3 B2451928 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2379972-84-4

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2451928
CAS No.: 2379972-84-4
M. Wt: 380.408
InChI Key: QGCBPWDGDTXGRU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that features a unique combination of benzodioxin, triazolo, and diazepan structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the cyclization of catechol derivatives with ethylene glycol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features.

    Triazolopyridazine derivatives: Compounds with similar triazolo and pyridazine structures.

    Diazepan derivatives: Molecules containing the diazepan ring.

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-19(16-12-27-14-4-1-2-5-15(14)28-16)24-9-3-8-23(10-11-24)18-7-6-17-21-20-13-25(17)22-18/h1-2,4-7,13,16H,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCBPWDGDTXGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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